![molecular formula C18H22N2O3S B3870922 N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3870922.png)
N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is believed to act by inhibiting the activity of sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel. This inhibition leads to the depolarization of the plasma membrane and the subsequent release of insulin from pancreatic beta cells. N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has also been found to inhibit the activity of angiotensin-converting enzyme, which leads to a reduction in blood pressure.
Biochemical and physiological effects:
N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It enhances insulin secretion and improves glucose tolerance in animal models of diabetes. It also reduces blood pressure by inhibiting the activity of angiotensin-converting enzyme. Additionally, N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its well-established synthesis method. This compound can be synthesized with a high yield, which makes it readily available for research purposes. Additionally, N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its pharmacological properties, which makes it a well-characterized compound for research purposes.
One of the limitations of using N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell lines, which may limit its use in some experiments. Additionally, the mechanism of action of N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another potential direction is the investigation of the neuroprotective properties of N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide for the treatment of neurological disorders such as Alzheimer's disease. Additionally, the mechanism of action of N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide needs to be further elucidated to fully understand its pharmacological properties.
Scientific Research Applications
N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to possess antidiabetic, antihypertensive, and neuroprotective properties. This compound has been shown to enhance insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been found to reduce blood pressure by inhibiting the activity of angiotensin-converting enzyme. Additionally, N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15(2)19-18(21)14-20(13-16-9-5-3-6-10-16)24(22,23)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZYPLOBUZIOSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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